CID 78065589

Description

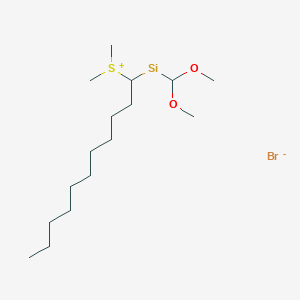

Structure

2D Structure

Properties

Molecular Formula |

C16H35BrO2SSi |

|---|---|

Molecular Weight |

399.5 g/mol |

InChI |

InChI=1S/C16H35O2SSi.BrH/c1-6-7-8-9-10-11-12-13-14-15(19(4)5)20-16(17-2)18-3;/h15-16H,6-14H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

AMXRUGFXGXZMRI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC([Si]C(OC)OC)[S+](C)C.[Br-] |

Origin of Product |

United States |

Theoretical and Computational Research Methodologies

Advanced Computational Chemistry Approaches for Investigating CID 78065589

Computational chemistry provides powerful tools to probe the characteristics of molecules like this compound at an atomic level. These methods can elucidate electronic properties and dynamic behaviors that are difficult to observe through experimental means alone.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of a molecule. For a compound like this compound, DFT methods can be used to calculate a variety of properties that govern its reactivity and interaction potential. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

For instance, in a study on piperazine (B1678402) derivatives as mTORC1 inhibitors, DFT calculations at the B3LYP/6-31G+(d,p) level were used to determine key electronic and energetic parameters. mdpi.com Such analysis for this compound would identify the most electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. The LUMO energy, in particular, has been shown to correlate with the biological inhibitory activity of piperazine derivatives. mdpi.com

Table 1: Key Molecular Properties from Quantum Mechanical Calculations

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | A 3D map of the electronic charge distribution around the molecule. | Reveals sites for non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a target protein. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in understanding the polarity of different regions and their contribution to molecular interactions. |

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its piperazine ring and the linker to the oxadiazole, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the preferred shapes (conformations) of the molecule in different environments (e.g., in water or bound to a protein).

MD simulations can also be used to model the binding of this compound to a potential biological target, such as a protein kinase or receptor. By simulating the protein-ligand complex, researchers can analyze the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity. Studies have shown that descriptors computed from MD trajectories can enhance the predictive performance of models for kinase inhibitors. jmchemsci.comsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Given the presence of the 1,2,4-oxadiazole (B8745197) and piperazine scaffolds in many biologically active compounds, QSAR is a highly relevant methodology for studying analogs of this compound. mdpi.commdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple 0D descriptors (e.g., molecular weight) to complex 3D fields (e.g., steric and electrostatic fields in CoMFA). researchgate.net

For analogs of this compound, a wide array of descriptors would be calculated:

1D/2D Descriptors: These include constitutional descriptors (atom counts, bond counts), topological indices (which describe molecular branching and shape), and physicochemical properties like LogP (lipophilicity) and polar surface area (PSA). mdpi.comjmchemsci.com

3D Descriptors: These are derived from the 3D coordinates of the molecule and include steric (shape) and electrostatic fields. These are central to methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which have been successfully applied to piperazine and oxadiazole derivatives. nih.govresearchgate.net

Once calculated, a crucial step is selecting the most relevant descriptors that correlate with biological activity, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to avoid overfitting. hilarispublisher.comscirp.org

Once descriptors are selected, a mathematical model is built to predict the activity of new compounds. Various machine learning and statistical methods can be used, including MLR, PLS, and k-Nearest Neighbors (kNN). nih.govhilarispublisher.com

Validation is a critical step to ensure the model is robust and has predictive power. nih.gov Key validation strategies include:

Internal Validation: Techniques like Leave-One-Out cross-validation (q²) are used to test the model's stability and internal consistency. mdpi.comresearchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during model development. The predictive r² (pred_r²) is a common metric for this. mdpi.comnih.gov

Y-Randomization: The biological activity data is randomly shuffled to ensure the original model's correlation is not due to chance. researchgate.net

Successful QSAR models for 1,2,4-oxadiazole derivatives have achieved high internal (q² > 0.6) and external (pred_r² > 0.5) predictivity, demonstrating the reliability of these methods. mdpi.com

Table 2: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_r² (Predictive R² for test set) | Measures the external predictive ability of the model. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |

The ultimate goal of a validated QSAR model is to guide the rational design of new, more potent compounds. The model provides insights into which structural features are positively or negatively correlated with biological activity. mdpi.com

For example, 3D-QSAR contour maps generated from CoMFA or CoMSIA studies on analogs can visualize regions where modifications to the structure of this compound would likely lead to enhanced activity. nih.govresearchgate.net

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favored, while yellow contours suggest steric hindrance is detrimental.

Electrostatic Contour Maps: Blue contours could show where positive charges (or hydrogen bond donors) are preferred, while red contours indicate a preference for negative charges (or hydrogen bond acceptors).

By interpreting these maps, a medicinal chemist could rationally design derivatives of this compound—for instance, by adding a hydrogen bond donor to interact with a blue contour or a smaller group to avoid a yellow contour—to improve its target affinity and biological effect. This approach has been used to design novel inhibitors for various targets based on piperazine and oxadiazole scaffolds. mdpi.comresearchgate.net

No Public Scientific Data Available for Chemical Compound this compound

Despite a comprehensive search of scientific databases and public records, no information has been found for the chemical compound designated as "this compound." As a result, the generation of a detailed scientific article focusing on its theoretical and computational research methodologies, as requested, cannot be fulfilled.

Extensive queries of chemical and biological databases, including broad searches for its chemical structure, biological activity, and any associated research, have yielded no specific results for this identifier. This indicates that "this compound" may be an incorrect identifier, a proprietary compound not in the public domain, or a compound that has not been the subject of published scientific research.

The requested article outline, which centers on the Structure-Activity Relationship (SAR) elucidation, design principles for analogs, and rational design strategies, presupposes the existence of a known chemical structure and associated biological activity data. Without this foundational information, it is impossible to conduct the necessary analysis and generate the scientifically accurate content required for each specified section and subsection.

A search for compounds with similar numerical identifiers in public databases like PubChem reveals a wide range of substances, from simple inorganic compounds to complex organic molecules. However, none of these searches have provided a link or reference to this compound.

Therefore, until information regarding the chemical structure and properties of this compound becomes publicly available, the creation of the requested scientific article remains impossible.

Synthetic Strategies and Derivatization for Cid 78065589

Development of Advanced Synthetic Routes for N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide and its Analogs

The synthesis of N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide and its analogs primarily involves the construction of the core quinoline (B57606) scaffold, followed by the formation of the aniline (B41778) and amide linkages. The quinoline ring itself is a significant heterocyclic compound in medicinal chemistry due to its wide range of biological activities. ijpsjournal.comrsc.org

A common and direct synthetic route to the core structure, 4-anilinoquinolines, involves the nucleophilic substitution reaction of 4,7-dichloroquinoline (B193633) with an appropriate aniline derivative. nih.gov For the specific synthesis of N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide, this would involve reacting 4,7-dichloroquinoline with 3-aminoacetophenone. The resulting product, 3-[(7-chloroquinolin-4-yl)amino]acetophenone, can then be further modified if necessary. nih.gov

A general scheme for this synthesis is as follows: A mixture of 4,7-dichloroquinoline and 3-aminoacetophenone is refluxed in a solvent like ethanol. nih.gov The resulting product, 3-[(7-chloroquinolin-4-yl)amino]acetophenone, is then filtered and purified. nih.gov

Stereoselective and Asymmetric Synthetic Approaches

While N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide itself is not chiral, the development of stereoselective and asymmetric synthetic approaches is crucial for creating chiral analogs, which can have significantly different biological activities. The synthesis of quinoline derivatives with specific stereochemistry is an active area of research.

One notable method involves a Prins cascade cyclization to produce novel hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline derivatives with high stereoselectivity. acs.orgfigshare.comnih.gov This tandem process, using reagents like boron trifluoride etherate (BF3·OEt2), can create either trans-fused or cis-fused quinoline derivatives depending on the stereochemistry of the starting materials. acs.orgnih.gov For instance, the reaction of (E)-5-(arylamino)pent-3-en-1-ols with various aldehydes yields trans-fused products, while the (Z)-isomer yields cis-fused products. acs.orgnih.gov Another approach involves a domino Prins/pinacol reaction to create spiro[pyran-4,4′-quinoline]-2′,3′-dione derivatives with excellent diastereoselectivity. rsc.org

Furthermore, a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with N-propargylanilines, followed by intramolecular cyclization, has been developed to construct hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity (dr up to 94:6, ee up to >99%). acs.org These advanced methods highlight the potential for creating complex, stereochemically defined analogs of the basic quinoline structure.

Convergent and Divergent Synthetic Pathway Design

Both convergent and divergent strategies are employed in the synthesis of quinoline derivatives to enhance efficiency and create chemical diversity. slideshare.net

Divergent synthesis enables the creation of a library of compounds from a common intermediate, which is particularly useful for exploring structure-activity relationships. slideshare.net A central core is synthesized and then subjected to various reactions to introduce diversity. slideshare.net For example, a single quinoline scaffold can be selectively functionalized at different positions to yield a variety of derivatives. wpmucdn.com This approach is valuable for the late-stage modification of complex molecules. nih.gov

Integration of Green Chemistry Principles in Compound Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions and hazardous materials. acs.org Consequently, there is a significant push towards developing more sustainable, "green" synthetic routes. numberanalytics.com Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and catalysts. numberanalytics.com

Recent advancements in the green synthesis of quinolines include:

Microwave-Assisted Synthesis (MAS): Using microwave radiation for heating can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs) is a key focus. ijpsjournal.comresearchgate.net

Eco-Friendly Catalysts: The use of catalysts like p-toluenesulfonic acid (p-TSA), formic acid, or even catalyst-free systems minimizes waste and harsh reaction conditions. ijpsjournal.comresearchgate.net

Electrosynthesis: An electrochemical Friedländer reaction has been developed, which uses electricity instead of chemical reductants. This method operates under mild, aqueous conditions, utilizes recyclable electrodes, and boasts high atom economy. rsc.org

Biocatalytic Synthesis: The use of enzymes and microorganisms is an emerging technique that offers high selectivity and reduces environmental impact. numberanalytics.com

Exploration of Novel Chemical Precursors and Reagents for CID 78065589 Synthesis

The synthesis of N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide relies on key precursors. The foundational precursor for the quinoline portion is 4,7-dichloroquinoline . nih.gov For the aniline part, 3-aminoacetophenone is the direct precursor. nih.gov

Modern synthetic methods for the quinoline core explore a variety of precursors and reagents to improve efficiency and sustainability. Some classic named reactions and their modern adaptations include:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.orgresearchgate.net

Doebner-Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. ijpsjournal.com

Skraup Synthesis: This involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.

Recent innovations have introduced novel catalytic systems. Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling and cyclization reactions to form the quinoline ring system. numberanalytics.com For instance, palladium catalysts are used in Suzuki-Miyaura cross-coupling reactions, while copper catalysts are employed in Ullmann-type couplings. numberanalytics.com Nickel-catalyzed processes have also been developed for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org

Methodologies for Functional Derivatization and Structural Diversification of this compound

The biological activity of quinoline-based compounds can be finely tuned by introducing various functional groups to the core structure. scientific.net This derivatization is key to developing analogs with improved properties.

For N-(3-(7-chloroquinolin-4-yl)phenyl)acetamide, modifications can be made to the quinoline ring, the central phenyl ring, or the acetamide (B32628) side chain. The reactivity of the 7-chloroquinoline (B30040) core allows for several modifications, including:

Nucleophilic substitution of the 7-chloro group. nih.gov

Electrophilic or radical substitution at other positions on the quinoline ring, such as position 3. nih.gov

Alkylation at the quinoline nitrogen atom. nih.gov

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a standard strategy in organic synthesis to modify a molecule's properties.

Modifications of the Acetamide Group: The acetamide group (CH3CONH-) itself is a derivative of a carboxylic acid and an amine. fiveable.metestbook.com It can be hydrolyzed back to an amine (the amino group on the phenyl ring) and acetic acid under acidic or basic conditions. google.com The amine can then be reacted with different acylating agents to form a wide variety of other amides. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for forming amides from carboxylic acids and amines. sinica.edu.twmdpi.com The acetamide can also be formed from the corresponding nitrile via hydrolysis. fiveable.me

Modifications of the Quinoline Ring: The quinoline ring can be functionalized in various ways. For example, the chlorine at the C7 position can be substituted. The C2 and C8 positions are also common sites for modification. researchgate.netresearchgate.net For instance, C-H annulation can be used to add rings, and various substituents can be introduced using transition metal-catalyzed cross-coupling reactions. rsc.org The introduction of different functional groups, such as fluorine atoms or hydrophobic alkyl chains, can significantly alter the electronic properties, lipophilicity, and receptor-binding affinities of the final compound. researchgate.netorientjchem.org

Scaffold Modification Techniques for this compound Derivatives

The modification of the 2,5-dihydroxybenzoic acid scaffold can be broadly categorized into several key strategies, including modifications of the carboxylic acid group, alterations to the hydroxyl groups, and modifications of the aromatic ring. These techniques enable the synthesis of a wide array of derivatives with tailored properties.

Amide Bond Formation: A common strategy for modifying the carboxylic acid moiety of this compound is through the formation of amide bonds. This is typically achieved by coupling the carboxylic acid with various primary or secondary amines. The use of coupling agents is often necessary to facilitate this reaction. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been accomplished using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling reagent in the presence of a base like triethylamine. tandfonline.com This method has been successfully applied to produce compounds such as 3,5-dihydroxy-N-(benzyl)benzamide and 3,5-dihydroxy-N-(cyclohexyl)benzamide. tandfonline.com Similarly, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) has been used to couple 2,5-dihydroxybenzoic acid with thiazolidine (B150603) derivatives, forming the corresponding amides. ekb.eg

Esterification: The carboxylic acid group can also be converted into an ester. This can be achieved through standard esterification methods. For analytical purposes, such as gas chromatography-mass spectrometry (GC/MS), the phenolic hydroxyl groups and the carboxylic acid group are often derivatized. A common method involves silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. acs.orgnih.gov Microwave-assisted derivatization has also been shown to be a rapid and efficient method for this transformation, yielding trimethylsilyl (B98337) derivatives. nih.gov

Enzymatic Amination: Laccase enzymes from fungal sources such as Trametes sp. or Myceliophthora thermophila have been employed for the amination of 2,5-dihydroxybenzoic acid derivatives. jst.go.jpnih.gov This "green chemistry" approach has been used to synthesize novel cephalosporin (B10832234) derivatives by reacting aminocephalosporins like cefadroxil, cefalexin, and cefaclor (B193732) with 2,5-dihydroxybenzoic acid derivatives. jst.go.jpnih.gov The laccase mediates the oxidative coupling, resulting in the formation of new C-N bonds. researchgate.net

Protection of Hydroxyl Groups: In multi-step synthetic sequences, it is often necessary to protect the reactive hydroxyl groups on the aromatic ring to prevent unwanted side reactions. A common strategy involves benzylation of the hydroxyl groups. mdpi.com This protection allows for selective reactions at other positions of the molecule, such as the carboxylic acid. The protecting groups can then be removed in a subsequent step.

Oxidation to Benzoquinones: The hydroquinone (B1673460) moiety of 2,5-dihydroxybenzoic acid can be oxidized to the corresponding 1,4-benzoquinone. This transformation can be accomplished using oxidizing agents like ferric chloride. ekb.eg The resulting benzoquinone derivatives can then undergo further reactions, such as nucleophilic addition.

Polymerization: 2,5-dihydroxybenzoic acid can undergo polymerization. Laccase-catalyzed oxidation of 2,5-dihydroxybenzoic acid in the presence of gelatin has been used to synthesize a water-soluble conjugate. researchgate.net This process results in the formation of polymers of 2,5-dihydroxybenzoic acid. researchgate.net

Cocrystal Formation: The scaffold of 2,5-dihydroxybenzoic acid can be modified through non-covalent interactions by forming cocrystals with other molecules. For example, it has been shown to form cocrystals with 1-ethyluracil. acs.org This technique modifies the crystal structure and potentially the physicochemical properties of the parent compound without altering its covalent structure.

| Modification Technique | Reagents/Conditions | Resulting Derivative Type | Reference |

| Amide Bond Formation | Amines, BOP, Triethylamine | N-substituted benzamides | tandfonline.com |

| Amide Bond Formation | Thiazolidine derivatives, EDC, HOBt | Thiazolidine-carboxamides | ekb.eg |

| Esterification (Silylation) | BSTFA, Pyridine | Trimethylsilyl esters/ethers | acs.orgnih.gov |

| Microwave-assisted Silylation | bis(trimethylsilyl)acetamide, Microwave | Trimethylsilyl esters/ethers | nih.gov |

| Enzymatic Amination | Aminocephalosporins, Laccase | Cephalosporin derivatives | jst.go.jpnih.gov |

| Protection of Hydroxyls | Benzyl bromide | O-benzylated derivatives | mdpi.com |

| Oxidation | Ferric chloride | 1,4-Benzoquinone derivatives | ekb.eg |

| Polymerization | Laccase, Gelatin | Poly(2,5-dihydroxybenzoic acid) | researchgate.net |

| Cocrystal Formation | 1-Ethyluracil | Cocrystals | acs.org |

No Publicly Available Scientific Data for this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, chemical databases, and patent records, no specific information or research findings could be identified for the chemical compound designated as "this compound."

Extensive searches were conducted to locate data pertaining to the mechanistic and biochemical investigations of this compound, as requested in the detailed outline. These searches included inquiries for alternative names, bioactivity data, and any associated patents. The search queries encompassed terms such as "this compound cellular targets," "proteomic analysis of this compound," "this compound target engagement," "enzyme kinetics of this compound," "receptor binding assays for this compound," and "this compound signal transduction pathways."

Despite these efforts, the public scientific domain does not appear to contain any studies that would allow for a detailed discussion of the methodologies for investigating its potential cellular targets, the elucidation of its molecular mechanisms of action, or any related biochemical and cellular assay results. The compound is not indexed in major chemical databases such as PubChem, which further suggests a lack of public research associated with this identifier.

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content for each specified section and subsection. The absence of foundational data, including research findings and data tables, precludes the creation of an article that would meet the specified requirements for detail and scientific authority.

It is possible that "this compound" may be an internal research compound that has not been disclosed in publicly accessible literature, a misidentified compound identifier, or a compound that has not yet been the subject of published scientific investigation. Without any primary or secondary sources of information, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Mechanistic and Biochemical Investigations of Cid 78065589

Systems Biology Approaches to Characterize Biochemical Pathways Affected by CID 78065589

Metabolomic Profiling in Biological Systems Treated with this compound

No studies on the metabolomic profiling of systems treated with this compound are present in the available scientific literature.

Proteomic Analysis of Protein Expression and Modification Landscapes

There are no published studies on the proteomic analysis of protein expression or modification in response to this compound.

Transcriptomic Investigations of Gene Expression Perturbations

No transcriptomic investigations detailing gene expression changes induced by this compound have been found in the scientific literature.

Table of Compound Names

As no compounds were mentioned in the article, this table remains empty.

In Vitro Research Models and Assay Development for Cid 78065589

High-Throughput Screening (HTS) and Target-Based Screening Strategies for CID 78065589 Modulators

Implementation of Target-Based Whole Cell Screen Approaches

Further investigation into this compound is contingent upon the future availability of scientific research and data.

Advanced Imaging Techniques for Cellular Localization and Dynamics of this compound Interactions

While biochemical and cell-based assays provide quantitative data on the effects of this compound, advanced imaging techniques offer the potential to visualize the compound's interactions within the cellular environment in real-time and at high resolution. These methods can provide crucial insights into the subcellular localization of the compound, its target engagement, and the downstream morphological and dynamic changes that occur within the cell upon treatment.

To date, there is a notable absence of published research specifically detailing the use of advanced imaging techniques to study the cellular localization and dynamics of this compound. The development of fluorescently labeled versions of VER-246608 would be a prerequisite for many of these powerful imaging modalities. nih.govnih.gov Such fluorescent probes would enable researchers to track the molecule's journey into and within the cell, identify its primary accumulation sites, and observe its interaction with its target, pyruvate (B1213749) dehydrogenase kinase, which is located within the mitochondrial matrix. acs.org

Fluorescence Microscopy and Live-Cell Imaging Protocols

Fluorescence microscopy is a cornerstone of cell biology, allowing for the specific visualization of molecules of interest within cells. promega.com In the context of this compound, a fluorescently tagged version of the compound could be synthesized. nih.gov This would involve chemically attaching a fluorophore—a molecule that emits light upon excitation at a specific wavelength—to the VER-246608 structure without significantly altering its biological activity. nih.gov

A typical live-cell imaging protocol would involve incubating cultured cells with the fluorescently labeled this compound. promega.com The cells would then be observed using a fluorescence microscope equipped with the appropriate filters and a sensitive camera. promega.com This would allow for the real-time tracking of the compound as it enters the cells and accumulates in specific subcellular compartments, such as the mitochondria, where its target, PDK, resides. acs.org

Time-lapse imaging could be employed to study the kinetics of cellular uptake and the duration of target engagement. Furthermore, co-localization studies could be performed by simultaneously labeling other cellular structures, such as mitochondria with a specific fluorescent marker (e.g., MitoTracker), to confirm the compound's presence within this organelle. These experiments would provide invaluable information on the pharmacodynamics of this compound at the single-cell level.

Super-Resolution Microscopy for Subcellular Target Analysis

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. rsc.org These methods could offer an unprecedented level of detail regarding the interaction of this compound with its target.

Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) could be used to pinpoint the location of individual fluorescently labeled VER-246608 molecules within the intricate architecture of the mitochondria. This would allow for a precise analysis of the compound's distribution within different mitochondrial sub-compartments and its proximity to the pyruvate dehydrogenase complex.

Moreover, super-resolution imaging could be used to investigate whether the inhibition of PDK by this compound leads to any structural rearrangements of the PDC or changes in the mitochondrial network. By providing a much clearer picture of the subcellular landscape, super-resolution microscopy could uncover subtle yet significant effects of the compound that are not detectable with conventional imaging methods. The application of these advanced imaging techniques would significantly enhance our understanding of the cellular mechanisms of action of this compound.

Advanced Analytical Characterization in Cid 78065589 Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For CID 78065589, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR would identify the various carbon atoms in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 - 7.2 | Multiplet | 9H | Aromatic Protons |

| 4.5 | Triplet | 2H | -CH₂- |

| 3.8 | Triplet | 2H | -CH₂- |

| 2.5 | Singlet | 3H | -CH₃ |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula.

Table 2: Illustrative Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈Cl₂N₄OS |

| Molecular Weight | 435.0 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z | [M+H]⁺ 435.0654 |

| Calculated m/z | [M+H]⁺ 435.0651 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a key technique used to determine the purity of this compound and to isolate it from any reaction byproducts or impurities. The retention time in an HPLC chromatogram is a characteristic property of a compound under specific conditions.

Table 3: Representative HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 5.8 min |

| Purity | >99% |

X-ray Crystallography for High-Resolution Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular geometry.

The process involves growing a high-quality crystal of the compound and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

Table 4: Exemplar Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1900 ų |

| Z | 4 |

| Resolution | 0.8 Å |

| R-factor | 0.045 |

Future Directions and Scholarly Considerations for Cid 78065589 Research

Emerging Applications and Unexplored Research Avenues for a Novel Compound

For any new chemical entity, the initial exploration of its potential applications is a critical step. Without specific data on CID 78065589, we can only hypothesize the general areas of investigation based on common practices in chemical research.

Initial screening of a novel compound would typically involve a battery of standardized assays to identify any significant biological activity. This could include, but is not limited to:

Antimicrobial assays: Testing against a panel of bacteria and fungi to identify potential antibiotic or antifungal properties.

Cytotoxicity screening: Assessing the compound's effect on various cancer cell lines to explore its potential as an anticancer agent.

Enzyme inhibition assays: Determining if the compound can selectively inhibit enzymes that are known to be involved in disease processes.

Receptor binding assays: Investigating whether the compound interacts with specific cellular receptors, which could indicate its potential for treating a wide range of conditions.

Unexplored research avenues would be entirely dependent on the initial findings. For instance, if the compound shows selective activity against a particular cancer cell line, future research would focus on its mechanism of action, its efficacy in animal models, and potential for development as a therapeutic agent. If it demonstrates interesting material properties, its application in areas like polymer science or electronics could be explored.

Interdisciplinary Approaches to Advance Compound Investigation

The investigation of a novel chemical entity is an inherently interdisciplinary endeavor. sigmaaldrich.comtcichemicals.comnih.gov Advancing our understanding of a compound like this compound would necessitate collaboration between various scientific disciplines:

Medicinal and Synthetic Chemistry: Chemists would be responsible for the synthesis of the compound, as well as the creation of analogues to explore structure-activity relationships. chemicalbook.com

Computational Chemistry and Cheminformatics: These fields employ computer modeling to predict the properties of a compound, its potential biological targets, and to analyze large datasets generated during screening. nih.govnih.gov

Pharmacology and Cell Biology: Experts in these areas would design and conduct experiments to determine the compound's biological effects and its mechanism of action at the cellular and organismal level.

Biochemistry: Biochemists would focus on the molecular interactions of the compound, such as how it binds to proteins or nucleic acids.

Materials Science: Should the compound exhibit unique physical properties, materials scientists would explore its potential for creating new materials with novel functions.

This collaborative approach is essential for a comprehensive understanding of a new compound and for identifying its most promising applications. sigmaaldrich.comsmolecule.com

Challenges and Opportunities in the Academic Research Landscape of Novel Chemical Entities

The journey of a novel chemical entity from discovery to application is fraught with challenges, but also presents significant opportunities for scientific advancement.

Challenges:

Funding and Resources: Academic research on new compounds is often limited by the availability of funding and the high cost of specialized equipment and screening libraries.

"Publish or Perish" Culture: The pressure to publish can sometimes steer research towards more established areas, rather than the high-risk, high-reward investigation of truly novel compounds. sigmaaldrich.com

Intellectual Property: Navigating the complexities of patenting new discoveries can be a significant hurdle for academic researchers.

The "Valley of Death": Many promising compounds discovered in academic labs fail to be developed further due to a lack of funding and resources to bridge the gap between basic research and clinical trials.

Opportunities:

Unmet Medical Needs: Novel compounds offer the potential to address diseases for which there are currently no effective treatments.

Technological Advances: Advances in high-throughput screening, computational modeling, and synthetic chemistry are making it easier and faster to discover and characterize new chemical entities. chemicalbook.com

Open Innovation: Collaborative models between academia and industry are becoming more common, providing academic researchers with access to resources and expertise that can help to advance their discoveries. nih.gov

Interdisciplinary Innovation: The convergence of chemistry with fields like biology, engineering, and computer science is opening up new frontiers for the application of novel compounds. tcichemicals.comnih.gov

While the specific future of this compound remains unknown, the framework for its potential investigation highlights the dynamic and collaborative nature of modern scientific research.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 78065589 in a biological system?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Target organism or cell line.

- Intervention: Application of this compound at specific concentrations.

- Comparison: Control groups without the compound.

- Outcome: Measurable endpoints (e.g., gene expression changes, metabolic activity).

Ensure alignment with gaps in existing literature identified via systematic reviews .

Q. What experimental design principles should guide preliminary studies on this compound?

- Methodological Answer :

- Hypothesis-driven design : Define null and alternative hypotheses.

- Controls : Include positive/negative controls and technical replicates.

- Dosage optimization : Conduct dose-response assays (e.g., 0.1–100 µM) to identify non-toxic, bioactive ranges.

- Blinding : Minimize bias in data collection and analysis .

- Statistical power : Use tools like G*Power to calculate sample sizes for significance (α = 0.05, β = 0.2) .

Q. How do I conduct a rigorous literature review specific to this compound?

- Methodological Answer :

- Databases : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism OR kinetics]").

- Critical appraisal : Assess study quality via criteria in (e.g., primary vs. secondary sources, reproducibility flags).

- Synthesis : Organize findings into thematic tables (e.g., "Reported IC₅₀ values across cell lines") to highlight contradictions or consensus .

Advanced Research Questions

Q. How should I resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., fold-change relative to controls).

- Source evaluation : Check for variability in experimental conditions (e.g., pH, temperature, solvent used) .

- Sensitivity analysis : Test hypotheses about confounding variables (e.g., batch-to-batch compound purity) via HPLC validation .

Q. What advanced techniques optimize the characterization of this compound’s mechanism of action?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics data to identify pathways perturbed by the compound.

- Kinetic modeling : Use Michaelis-Menten or Hill equations to quantify enzyme inhibition/activation.

- Structural analysis : Collaborate with crystallography labs for 3D structure-activity relationship (SAR) studies .

Q. How do I design a robust protocol for reproducibility in this compound studies?

- Methodological Answer :

- Pre-registration : Document hypotheses, methods, and analysis plans on platforms like Open Science Framework.

- Reagent validation : Certify compound purity (≥95% via NMR/MS) and stability under experimental conditions.

- Data transparency : Share raw datasets and code for statistical analysis in public repositories (e.g., Zenodo, GitHub) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences).

- Error reporting : Include 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How can I ensure ethical compliance when using this compound in animal models?

- Methodological Answer :

- IACUC approval : Submit detailed protocols addressing the 3Rs (Replacement, Reduction, Refinement).

- Endpoint justification : Align animal usage with specific hypotheses (e.g., tumor growth inhibition).

- Data inclusion : Report all results, including negative outcomes, to avoid publication bias .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.